Isoquinine
Description
Historical Context and Significance of Isoquinoline (B145761) Alkaloids in Chemical Biology
Isoquinoline alkaloids represent a large and diverse class of naturally occurring compounds characterized by the presence of an isoquinoline core structure ajrconline.orgnih.gov. Their historical significance in chemical biology is profound, largely due to the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, marking a pivotal moment in natural product chemistry ajrconline.orgnih.govrsc.orgresearchgate.net. This discovery spurred extensive research into plant-derived compounds and their biological effects.
Over the past two centuries, numerous isoquinoline alkaloids have been isolated from various plant sources, revealing a wide array of structural variations and biological activities ajrconline.orgnih.govrsc.org. These activities include analgesic, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties, among others ajrconline.orgnih.govrsc.orgresearchgate.net. The structural diversity of isoquinoline alkaloids, ranging from simple nitrogenous metabolites to complex structures, underlies their potential as lead compounds in drug discovery ajrconline.orgnih.govrsc.org. Notable examples that have transitioned into therapeutic use include morphine, codeine (antitussive), berberine (B55584) (antibacterial), sinomenine (B1681799) (antirheumatic), and galanthamine (B1674398) (acetylcholinesterase inhibitor) nih.govresearchgate.net. The historical success of these compounds underscores the continued interest in exploring isoquinoline alkaloids, including less common stereoisomers like Isoquinine (B1140850), for their chemical and biological potential.
Academic Research Trajectories for this compound and Related Analogues
Academic research on this compound and its analogues follows several trajectories, primarily focused on synthesis, structural analysis, and the investigation of its chemical properties and potential applications in various chemical processes. Given its close relationship to quinine (B1679958), comparative studies are a recurring theme.
One area of research involves the synthesis and characterization of this compound and its derivatives. Early work explored the preparation of this compound from quinine, often involving reactions like prolonged boiling with dilute acetic acid rsc.org. More recent research includes the synthesis of modified cinchona alkaloids and their stereoisomers for specific applications, such as in asymmetric catalysis researchgate.netresearchgate.net.
Another trajectory involves exploring the use of this compound and related isoquinoline structures as chiral modifiers or ligands in catalytic reactions. Studies have investigated the enantioselective hydrogenation of various substrates using platinum catalysts modified with cinchona alkaloids, including this compound-related structures researchgate.netresearchgate.net. These studies aim to understand how the stereochemistry and structure of the modifier influence the stereochemical outcome of the catalytic reaction. Data from such studies often involve comparing enantiomeric excess (ee) values under different reaction conditions and with different modifiers researchgate.net.
Furthermore, research explores the potential of this compound and isoquinoline derivatives in chemical biology, although specific studies solely focused on this compound's biological activity are less prevalent compared to its diastereomer, quinine, or other isoquinoline alkaloids like berberine torvergata.it. However, the broader research on isoquinoline alkaloids highlights their diverse biological interactions, including binding to nucleic acids and various enzymatic targets researchgate.net. Some research has explored symmetrical oximes with this compound units in the context of reactivating inhibited enzymes, demonstrating the inclusion of this compound-related structures in the design of novel chemical probes and potential therapeutic agents nih.gov.
Research findings often involve detailed spectroscopic analysis (e.g., NMR) and chromatographic techniques to confirm the structure and purity of synthesized compounds nih.gov. Crystallographic data may also be used to definitively establish the stereochemistry researchgate.net.
An example of research findings in the area of asymmetric catalysis is presented in the table below, illustrating the effect of different isocinchonine modifiers (stereoisomers related to the cinchona alkaloid family which includes this compound) on the enantioselectivity of a model reaction:
| Modifier | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Major Enantiomer | Source |
| α-Isocinchonine | Pt-alumina | Toluene | - | 27 | (S)-ethyl lactate | researchgate.net |
| β-Isocinchonine | Pt-alumina | Toluene | - | 50 | (R)-ethyl lactate | researchgate.net |
This table illustrates how subtle differences in the stereochemistry of related isoquinoline alkaloid modifiers can lead to significant differences, including inversion, in the enantioselectivity of a catalytic reaction researchgate.net.
Current Challenges and Future Directions in this compound Research
Current challenges in this compound research largely mirror those within the broader field of less common natural products and their synthetic analogues. One challenge is the often limited natural abundance of this compound, necessitating efficient synthetic routes for its study and potential application. Developing stereoselective synthetic methods to access this compound and its specific stereoisomers remains an active area of chemical synthesis.
Another challenge lies in fully elucidating the specific chemical and biological properties of this compound distinct from its diastereomer, quinine. While its presence in chemical literature is noted, detailed comparative studies on its physical, chemical, and potential biological activities are less extensive than those for quinine.
Future directions in this compound research could involve exploring novel synthetic strategies for its production and the generation of diverse analogues with specific structural modifications. This could facilitate more comprehensive studies on structure-activity relationships in various chemical and biological contexts.
Furthermore, given the historical significance and diverse activities of isoquinoline alkaloids, future research may explore the potential of this compound or its derivatives in new applications, such as in materials science, as probes for biological targets, or as components in complex chemical systems. Advances in analytical techniques and computational chemistry can also aid in better understanding the behavior and interactions of this compound at a molecular level. The application of modern techniques like network pharmacology, proteomics, and metabolomics, which are being used to elucidate the mechanisms of action of complex natural product mixtures, could potentially be applied to understand the broader impact of compounds like this compound in biological systems nih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,14,19-20,23H,7,9-10,12H2,1-2H3/b13-3+/t14?,19-,20+/m0/s1 |
InChI Key |
DTEXULLZKFAGHZ-FOFNQSGBSA-N |
Isomeric SMILES |
C/C=C/1\CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isoquinine and Its Derivatives
Classical and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis
Several well-established reactions have been developed over the years for the synthesis of the isoquinoline ring. These methods typically involve the cyclization of appropriately substituted precursors.
Bischler-Napieralski Cyclization and its Mechanistic Refinements
The Bischler-Napieralski reaction is a fundamental intramolecular electrophilic aromatic substitution reaction used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates slideshare.netwikipedia.org. This reaction, first reported in 1893, is a cornerstone in the synthesis of alkaloids containing the isoquinoline skeleton slideshare.netwikipedia.org. The dihydroisoquinoline products can subsequently be oxidized to yield fully aromatic isoquinolines wikipedia.org.
The mechanism of the Bischler-Napieralski reaction involves an initial dehydration of the amide, followed by cyclization organic-chemistry.orgscribd.com. Detailed studies suggest the involvement of a nitrilium ion intermediate wikipedia.orgorganic-chemistry.orgscribd.com. Alternatively, a mechanism involving a dichlorophosphoryl imine-ester intermediate has also been proposed, with the prevalence of each mechanism depending on the reaction conditions wikipedia.org. Dehydrating agents commonly employed include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) wikipedia.org. Reaction temperatures can range from room temperature to 100 °C, depending on the reagent used wikipedia.org.
Side reactions, such as the retro-Ritter reaction forming styrenes, can occur, particularly when a conjugated system favors this pathway organic-chemistry.org. Using the corresponding nitrile as a solvent or employing reagents like oxalyl chloride can help mitigate this issue organic-chemistry.org.
Pomeranz-Fritsch Reaction and Schlittler-Müller Modifications
The Pomeranz-Fritsch reaction is an acid-catalyzed cyclization of benzalaminoacetals, leading to the formation of substituted isoquinolines wikipedia.orgchemistry-reaction.comthermofisher.comorganicreactions.org. This reaction, independently described by C. Pomeranz and P. Fritsch in 1893, involves heating a benzalaminoacetal, typically generated from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, in the presence of concentrated sulfuric acid or other acidic catalysts wikipedia.orgchemistry-reaction.comthermofisher.comorganicreactions.orgthermofisher.com. Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been used wikipedia.org.
The mechanism involves the formation of a benzalaminoacetal (a Schiff base) followed by protonation, elimination of an alcohol, attack of the aromatic ring on the resulting cation, and a second elimination to form the aromatic isoquinoline ring system wikipedia.orgchemistry-reaction.com.
The Schlittler-Müller modification of the Pomeranz-Fritsch reaction utilizes benzyl (B1604629) amines and glyoxal (B1671930) semiacetal as starting materials to produce C1-substituted isoquinolines thermofisher.comdrugfuture.comacs.org. This modification provides an alternative route to substituted isoquinolines by varying the initial reactants thermofisher.comdrugfuture.comacs.org.
The Bobbitt modification involves the hydrogenation of the benzalaminoacetal, followed by acid-catalyzed cyclization of the resulting amine to generate a tetrahydroisoquinoline thermofisher.com.
Pictet-Spengler Cyclization for Tetrahydroisoquinoline Intermediates
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by a protic or Lewis acid, to form 1,2,3,4-tetrahydroisoquinolines depaul.eduthermofisher.comwikipedia.orgresearchgate.net. This reaction, discovered in 1911, is widely used in the synthesis of alkaloids and other nitrogen-containing heterocycles depaul.eduwikipedia.orgresearchgate.net.
The mechanism involves the initial formation of an iminium ion from the amine and carbonyl compound under acidic conditions depaul.eduwikipedia.org. This electrophilic iminium ion is then attacked by the nucleophilic aromatic ring, followed by ring closure and deprotonation to yield the tetrahydroisoquinoline depaul.eduwikipedia.org. While traditionally carried out under acidic and sometimes heated conditions, the reaction can also proceed in aprotic media and, in some cases, without acid catalysis wikipedia.org.
Electron-rich aromatic rings, such as indoles or those with electron-donating groups, facilitate the reaction and often result in higher yields under milder conditions wikipedia.org. Less nucleophilic rings, like a simple phenyl group, may require stronger acids and higher temperatures wikipedia.org. The Pictet-Spengler reaction is a versatile method for generating the tetrahydroisoquinoline core, which can then be further functionalized or oxidized to the isoquinoline system .
Oxime Formation and Rearrangement Strategies for Isoquinoline Scaffolds
Oximes and their derivatives serve as valuable starting materials for the synthesis of various heterocyclic compounds, including isoquinolines ingentaconnect.compsu.edu. Strategies involving oxime formation and subsequent rearrangements or cyclizations have been explored for constructing the isoquinoline scaffold.
One approach involves the Beckmann rearrangement of appropriate oxime derivatives, which can lead to the formation of nitrilium ion intermediates tcichemicals.com. Intramolecular cyclization of these intermediates can then furnish isoquinoline derivatives tcichemicals.com. For instance, the Beckmann rearrangement of an analogue of phenethyl ketone oxime has been shown to yield an isoquinoline derivative through intramolecular cyclization of a nitrilium ion intermediate tcichemicals.com.
Metal-catalyzed cyclization reactions of unsaturated oxime derivatives have also been employed. Palladium-catalyzed reactions of olefinic oxime derivatives, for example, can lead to the formation of nitrogen-containing heterocycles, including isoquinolines, through an intramolecular amination on the olefinic moiety psu.edu. Additionally, silver-catalyzed redox reactions of O-alkyl ortho-alkynylbenzaldoxime derivatives in the presence of an acid have been reported to afford isoquinolines in good to excellent yields researchgate.net.
Metal-Catalyzed Synthesis of Substituted Isoquinines
Metal-catalyzed reactions have emerged as powerful tools for the efficient and selective synthesis of substituted isoquinolines, including potential routes to compounds like isoquinine (B1140850). These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds through catalytic cycles.
Recent advances in metal-catalyzed synthesis of isoquinolines and their derivatives have focused on utilizing transition metals such as palladium, rhodium, iridium, nickel, cobalt, manganese, and iron researchgate.netmdpi.comresearchgate.netresearchgate.net. These methods often employ C-H activation strategies, allowing for the direct functionalization of aromatic rings mdpi.comresearchgate.netresearchgate.netmdpi.com.
Palladium-Catalyzed Larock Annulation and Related Transformations
Palladium-catalyzed annulation reactions, such as the Larock annulation, provide efficient routes to various nitrogen-containing heterocycles, including isoquinolines organic-chemistry.orgub.edu. The Larock annulation, originally developed for indole (B1671886) synthesis, involves the palladium-catalyzed coupling and cyclization of ortho-iodoanilines with internal alkynes ub.edu. This methodology has been extended to the synthesis of isoquinolines.
A palladium-catalyzed coupling of the tert-butylimine of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, has been shown to provide isoquinolines in good to excellent yields organic-chemistry.org. This one-pot methodology allows for the efficient construction of the isoquinoline core with various substituents derived from the terminal acetylene (B1199291) organic-chemistry.org.
Related palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of substituted isoquinolones. For instance, a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been reported, yielding substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity mdpi.com. Nickel-catalyzed Larock-type heteroannulation reactions have also been explored for the synthesis of substituted isoquinolones rsc.orgresearchgate.net.
These metal-catalyzed approaches offer advantages such as improved yields, shorter reaction times, and the ability to introduce diverse substituents at specific positions on the isoquinoline ring system, facilitating the synthesis of complex derivatives relevant to compounds like this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 46782000 |
| Isoquinoline | 8405 |
| Quinine (B1679958) | 3030340 |
Data Table: Representative Conditions and Outcomes for Isoquinoline Synthesis Methods
| Reaction Method | Starting Materials | Key Reagents/Catalysts | Product Class | Notes / Typical Outcomes | Source(s) |
| Bischler-Napieralski | β-Arylethylamides or β-Arylethylcarbamates | POCl₃, P₂O₅, SnCl₄, BF₃·OEt₂, Tf₂O, PPA | 3,4-Dihydroisoquinolines | Requires subsequent oxidation for aromatic isoquinoline. | slideshare.netwikipedia.org |
| Pomeranz-Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine (or Schiff base) | H₂SO₄, HCl, PPA, Lewis acids (e.g., Tf₂O) | Isoquinolines | Acid-catalyzed cyclization. | wikipedia.orgchemistry-reaction.comthermofisher.comorganicreactions.org |
| Schlittler-Müller | Benzyl amines and glyoxal semiacetal | Acid catalyst | C1-Substituted Isoquinolines | Modification of Pomeranz-Fritsch. | thermofisher.comdrugfuture.comacs.org |
| Pictet-Spengler | β-Arylethylamine and aldehyde or ketone | Protic or Lewis acid | 1,2,3,4-Tetrahydroisoquinolines | Forms saturated ring; can be oxidized. | depaul.eduthermofisher.comwikipedia.orgresearchgate.net |
| Oxime Rearrangement | Appropriately substituted oxime derivatives | Acid or base (Beckmann), Metal catalysts | Isoquinolines | Proceeds via nitrilium ions or metal-catalyzed cyclization. | ingentaconnect.compsu.edutcichemicals.comresearchgate.net |
| Palladium-Catalyzed Annulation (Larock-type) | ortho-Iodobenzaldehyde imine and terminal acetylene | Pd catalyst, Cu catalyst (for cyclization) | Isoquinolines | One-pot coupling and cyclization. | organic-chemistry.org |
| Palladium-Catalyzed C-H Activation/Annulation | N-methoxy benzamides and 2,3-allenoic acid esters | Pd catalyst | Substituted 3,4-Dihydroisoquinolin-1(2H)-ones | High regioselectivity. | mdpi.com |
Silver-Catalyzed Cyclization Reactions for Isoquinoline Derivatives
Silver catalysis provides an efficient route to substituted isoquinolines through cyclization reactions. One method involves the silver-catalyzed cyclization of 2-alkynyl benzyl azides, which proceeds smoothly with good yields and tolerates various functional groups, favoring the formation of six-membered ring isoquinoline products. organic-chemistry.org The choice of catalyst, solvent, and temperature is crucial for optimizing yields in this method, with AgSbF6 and trifluoroacetic acid (TFA) in 1,2-dichloroethane (B1671644) (DCE) at 80°C showing yields up to 85%. organic-chemistry.org
Another silver(I)-catalyzed approach involves the cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. This method, catalyzed by AgNO3, allows for the construction of isoquinoline and quinazoline (B50416) fused 1,2,3-triazoles through a cascade of condensation and amination cyclization steps, forming three new C-N bonds in a single operation. nih.gov
Silver(I)-exchanged K10-montmorillonite clay has also been employed as a reusable catalyst for the cyclization of iminoalkynes, providing monosubstituted isoquinolines in good to excellent yields. rsc.org This method is effective for cyclizing both aryl- and alkyl-substituted iminoalkynes at 100 °C and is noted for its reusability and operational simplicity. rsc.org
Copper-Catalyzed Cascade and Multicomponent Reactions
Copper catalysis is instrumental in various cascade and multicomponent reactions for synthesizing isoquinolines. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) efficiently produces densely functionalized isoquinolines through nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization. organic-chemistry.org
Multicomponent reactions offer convergent pathways to complex isoquinoline structures. A novel four-component synthesis of isoquinolines involves a copper-catalyzed Mannich-type reaction of 2-ethynylbenzaldehyde (B1209956) with paraformaldehyde and a secondary amine, followed by imine formation and cyclization. jst.go.jpacs.org This approach can directly afford 3-(aminomethyl)isoquinolines. jst.go.jp
Copper catalysis has also been applied in cascade reactions for the synthesis of isoquinolines from 2-haloaryloxime acetates with β-diketones, β-keto esters, and β-keto nitriles, yielding a range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org
Ruthenium(II)-Catalyzed C-H Functionalization and Annulation
Ruthenium(II) catalysis is a powerful tool for constructing isoquinolines through C-H functionalization and annulation reactions. A Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for an external oxidant, utilizing the free amine as a directing group. organic-chemistry.org
Another ruthenium(II)-catalyzed tandem process involves C-H activation, cyclization, and hydrolysis of 2H-imidazoles and alkynes, providing facile and regioselective access to α-ketone-isoquinolines. nih.gov This method employs 2H-imidazole as a traceless directing group and proceeds under mild conditions with readily accessible starting materials. nih.gov
Ruthenium catalysis has also been explored for the annulation of N-Cbz hydrazones with internal alkynes via C-H/N-N activation, offering a rapid and environmentally benign protocol for isoquinoline synthesis, particularly under microwave irradiation and using PEG as a green solvent. thieme-connect.com
Rhodium-Catalyzed C-H Activation and Cyclization Protocols
Rhodium catalysis, particularly Rh(III), is widely used for C-H activation and cyclization reactions to synthesize isoquinolines. A Rh(III)-catalyzed cascade C-H activation/cyclization approach allows access to isoquinoline derivatives from benzimidates and allyl carbonates with the liberation of H2. rsc.orgrsc.org Allyl carbonates serve as a versatile C2 synthon in this efficient process. rsc.orgrsc.org
Rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones and hydroxylamine, followed by cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org An intermolecular, Rh(III)-catalyzed cyclization of oximes and diazo compounds also yields multisubstituted isoquinoline and pyridine (B92270) N-oxides under mild conditions. organic-chemistry.org
A regioselective rhodium-catalyzed annulation of commercially available primary benzylamines with α-diazo compounds also provides isoquinolines in good yields. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H/N-H bond functionalization for the synthesis of 1-aminoisoquinolines from aryl amidines and α-substituted ketones has been achieved under mild conditions, offering a practical method for site-selective synthesis. acs.org
Stereoselective Synthesis of this compound and Chiral Analogues
Stereoselective synthesis is crucial for accessing this compound and its chiral analogues with defined absolute configurations. This involves methods that control the formation of new stereocenters, often utilizing asymmetric catalysis. nih.goviupac.org
Asymmetric Catalysis in Isoquinoline Synthesis
Asymmetric catalysis plays a pivotal role in the enantioselective synthesis of chiral isoquinolines and tetrahydroisoquinolines. mdpi.comacs.orgresearchgate.net Various chiral catalysts have been developed and applied to achieve high enantioselectivity. mdpi.combeilstein-journals.org
Application of Chiral Catalysts, including Cinchona Alkaloid Derivatives
Chiral catalysts, including those derived from Cinchona alkaloids, are widely used in the asymmetric synthesis of isoquinoline derivatives. dovepress.comacs.orgrsc.org Cinchona alkaloids and their derivatives, modified with functionalities such as hydroxyl groups, amines, ureas, and thioureas, particularly at the C9 position, have been employed in diverse enantioselective reactions. dovepress.com These catalysts can promote asymmetric addition reactions, including nucleophilic additions, Michael additions, and cycloadditions. dovepress.com
In asymmetric synthesis, Cinchona alkaloid-derived catalysts can act as organocatalysts, facilitating stereoinduction through noncovalent interactions with substrates. beilstein-journals.orgacs.org For instance, Cinchona alkaloid primary amines have been reported as efficient catalysts for asymmetric conjugate addition reactions. dovepress.com The pseudoenantiomeric nature of Cinchona alkaloids allows for the potential to access both enantiomers of target molecules with high enantioselectivities in many reactions. acs.org
Asymmetric reduction of isoquinoline moieties, such as asymmetric hydrogenation and transfer hydrogenation catalyzed by transition metals or organocatalysts, is a preferred approach to obtain chiral tetrahydroisoquinolines. mdpi.com Rhodium-catalyzed asymmetric hydrogenation of isoquinolines has been shown to provide chiral tetrahydroisoquinolines with high enantioselectivity, sometimes achieving up to 99% enantiomeric excess. researchgate.net
Data Tables:
While specific yield and enantioselectivity data for this compound synthesis using these methods were not explicitly detailed in the search results, the provided information discusses the application of these catalytic systems to the synthesis of isoquinoline derivatives with reported good to excellent yields and high enantioselectivity in asymmetric variants. Representative data for related isoquinoline syntheses are presented below based on the search results:
| Catalyst System | Substrate Class | Reaction Type | Reported Yields | Enantioselectivity (if applicable) | Source |
| AgSbF6 / TFA | 2-alkynyl benzyl azides | Cyclization | Up to 85% | Not specified | organic-chemistry.org |
| Ag(I)-exchanged K10-montmorillonite clay | Iminoalkynes | Cyclization | Good to excellent | Not specified | rsc.org |
| Cu(I) | 2-bromoaryl ketones, alkynes, CH3CN | Tandem [3 + 2 + 1] Cyclization | Efficient | Not specified | organic-chemistry.org |
| Copper | 2-ethynylbenzaldehyde, (HCHO)n, secondary amine | Four-component coupling/cyclization | Good yields | Not specified | jst.go.jpacs.org |
| Ru(II) | Primary benzylamines, sulfoxonium ylides | C-H functionalization/annulation | Not specified | Not specified | organic-chemistry.org |
| Ru(II) | 2H-imidazoles, alkynes | Tandem C-H activation/cyclization/hydrolysis | Facile | Not specified | nih.gov |
| Rh(III) | Benzimidates, allyl carbonates | Cascade C-H activation/cyclization | Efficient | Not specified | rsc.orgrsc.org |
| Rh(III) | Aryl amidines, α-substituted ketones | C-H/N-H functionalization | Practical | Site-selective | acs.org |
| Rhodium (chiral catalyst) | Isoquinolines | Asymmetric Hydrogenation | Not specified | Up to 99% ee | researchgate.net |
| Cinchona alkaloid derivatives (Organocatalysts) | Various | Asymmetric addition reactions | Moderate to good | High enantioselectivity | dovepress.com |
Enantioselective Hydrogenation of Isoquinoline Precursors
Enantioselective hydrogenation is a powerful method for synthesizing chiral tetrahydroisoquinolines (THIQs), which can serve as key intermediates in the synthesis of this compound and related alkaloids. mdpi.comresearchgate.net This process involves the addition of hydrogen to a prochiral isoquinoline or dihydroisoquinoline precursor in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. mdpi.comresearchgate.netmdpi.com
Rhodium and iridium catalysts are commonly used in asymmetric hydrogenation of isoquinolines and their derivatives. researchgate.netmdpi.com The choice of chiral ligand is crucial for inducing high enantioselectivity. researchgate.netmdpi.com For instance, rhodium-catalyzed asymmetric hydrogenation of isoquinolines can provide chiral tetrahydroisoquinolines with high enantioselectivity, in some cases up to 99% enantiomeric excess (ee), by introducing strong Brønsted acids to establish anion binding between the substrate and the ligand. researchgate.net Iridium catalysts bearing specific phosphorus-based ligands have also shown effectiveness in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, yielding products with variable enantioselective levels, with some achieving excellent ee. mdpi.com
Despite significant progress, the direct asymmetric hydrogenation of isoquinolines themselves remains challenging due to their aromatic stability and the potential for substrate and product coordination to poison metal catalysts. mdpi.com Therefore, strategies often involve the hydrogenation of less aromatic precursors like dihydroisoquinolines or iminium salts derived from isoquinolines. mdpi.com
Kinetic Resolution Strategies for Chiral this compound Intermediates
Kinetic resolution is a method used to separate enantiomers from a racemic mixture based on their different reaction rates with a chiral reagent or catalyst. libretexts.orgprinceton.edu In the context of this compound synthesis, kinetic resolution can be applied to racemic chiral intermediates to obtain one enantiomer in high purity. researchgate.net
Standard kinetic resolution faces limitations, primarily a theoretical yield of 50% for the desired enantiomer and the need to separate the product from the unreacted substrate. princeton.edu Dynamic kinetic resolution (DKR) overcomes these limitations by incorporating a racemization pathway for the starting material, allowing the entire racemic mixture to be converted into a single enantiomer. princeton.eduwikipedia.orgrsc.org DKR requires careful tuning of both the resolution and racemization steps. princeton.edu
Enzymes and transition metal catalysts can be employed in kinetic resolution and dynamic kinetic resolution strategies. princeton.edursc.org For example, enzymatic hydrolysis coupled with transition metal-catalyzed racemization has been explored as a powerful combination for DKR. rsc.org Efficient kinetic resolution has been observed in asymmetric transfer hydrogenation reactions of racemic substrates using specific catalysts, yielding products with high diastereomeric ratio (dr) and enantiomeric excess (ee), as well as recovering unreacted starting material with excellent ee. rsc.org
Computational Modeling for Stereocontrol and Transition State Analysis
Computational modeling plays an increasingly important role in understanding and predicting the stereochemical outcomes of chemical reactions, including those relevant to this compound synthesis. nih.gov Density Functional Theory (DFT) is a commonly used computational method to predict transition-state energetics and understand the factors governing stereocontrol in asymmetric catalysis. nih.gov
Computational studies can help elucidate the mechanisms of enantioselective reactions, analyze the transition states involved, and predict the favored reaction pathways leading to specific stereoisomers. rsc.orgmdpi.com This information can guide the design of more effective chiral catalysts and reaction conditions. For instance, DFT calculations have been used to optimize the structures of intermediates and understand the interactions between catalysts and substrates in dynamic kinetic resolution processes. nih.gov Computational modeling can assist in predicting structures and properties, including how to synthesize a hypothetical material, and is increasingly integrated with experimental efforts in materials discovery and synthesis planning. nih.govamazon.com
Diastereoselective Approaches in this compound Synthesis
Diastereoselective approaches focus on the selective formation of one diastereomer over others in a chemical reaction. This is particularly relevant when synthesizing molecules with multiple stereocenters, as is the case with this compound. Diastereoselectivity can be controlled by utilizing existing stereocenters in a chiral starting material or auxiliary, or by employing reagents and conditions that favor the formation of a specific diastereomeric transition state. nih.gov
Strategies can involve intramolecular reactions where the spatial arrangement of reactive groups within a single molecule dictates the stereochemical outcome. nih.gov For example, diastereoselective intramolecular Michael reactions have been used in the synthesis of perhydroisoquinoline ring systems. nih.gov The design of synthetic routes often considers the potential for diastereoselective transformations at various stages to build the complex stereochemistry of this compound.
Challenges and Innovations in Chiral Resolution Techniques for this compound
Chiral resolution, the separation of enantiomers, is a critical step in obtaining enantiomerically pure this compound. Since enantiomers have identical physical properties in a symmetrical environment, their separation can be challenging. libretexts.orgiupac.org
Traditional resolution methods often involve the formation of diastereomeric salts or derivatives by reacting the racemate with an enantiomerically pure chiral resolving agent. libretexts.orgiupac.org The resulting diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques such as crystallization or chromatography. libretexts.orgiupac.org Naturally occurring chiral bases like brucine, strychnine, and quinine have historically been used as resolving agents for racemic acids. libretexts.org
Chromatographic techniques, particularly using chiral stationary phases (CSPs), are widely employed for chiral resolution. iupac.org These phases are designed to interact differently with each enantiomer, allowing for their separation. iupac.org While significant progress has been made in developing various CSPs, challenges remain in achieving universal applicability and in resolving compounds in complex mixtures. iupac.org
Advanced Analytical Techniques for Isoquinine Structural Elucidation
Spectroscopic Methods for Comprehensive Structural Characterization
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to determine its structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C jchps.comrsc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in the structural elucidation of Isoquinoline (B145761) and its derivatives nih.govipb.pt.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present, their chemical environments (indicated by chemical shifts), and their neighboring atoms (indicated by splitting patterns in ¹H NMR) jchps.com. For Isoquinoline, the aromatic protons and carbons give characteristic signals in distinct regions of the spectrum.
Two-dimensional NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms sdsu.eduulethbridge.ca.
COSY (COrrelation SpectroscopY) : This 2D technique reveals correlations between protons that are J-coupled, typically through two or three bonds sdsu.eduemerypharma.com. A COSY spectrum of Isoquinoline would show cross-peaks indicating which protons are adjacent or coupled through a few bonds within the fused ring system, helping to map out the proton network sdsu.eduemerypharma.com.
HSQC (Heteronuclear Single Quantum Correlation) : HSQC is a 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond correlation) sdsu.eduemerypharma.commagritek.com. An HSQC spectrum of Isoquinoline allows for the assignment of specific protons to their corresponding carbons, providing crucial information about the C-H framework of the molecule sdsu.eduemerypharma.com.
The combination of 1D and 2D NMR data is essential for unambiguously assigning all proton and carbon signals and confirming the proposed structure of Isoquinoline magritek.commagritek.com. These techniques have been widely applied in the structural characterization of isoquinoline alkaloids nih.gov.
Mass Spectrometry (MS) Applications in Structure Determination
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, which is vital for determining molecular weight and elemental composition, as well as gaining insights into structural subunits through fragmentation patterns nih.gov.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy measurlabs.com. This precise mass measurement allows for the determination of the elemental composition of the molecule measurlabs.com. For Isoquinoline (C₉H₇N), HRMS can confirm its molecular formula by matching the experimentally determined exact mass to the calculated mass for C₉H₇N nih.govwikipedia.orgnist.gov. HRMS is a standard technique used in the structural elucidation of isoquinoline alkaloids to confirm the molecular formula of isolated compounds nih.govasm.org.
API-Ionspray Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS), particularly when coupled with Atmospheric Pressure Ionization (API) techniques like ionspray (also known as electrospray ionization, ESI), is used to generate and analyze fragment ions of a molecule nih.govscielo.br. This fragmentation provides structural information by breaking the molecule into smaller, characteristic pieces nih.gov. By analyzing the mass-to-charge ratios of these fragments and their relative abundances, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the Isoquinoline structure nih.gov. API-ionspray MS/MS has been successfully applied to the structural characterization of isoquinoline alkaloids, yielding diagnostic product ions that aid in structure elucidation nih.gov. The NIST WebBook also provides an electron ionization mass spectrum for Isoquinoline, showing characteristic fragmentation patterns nist.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule, respectively libretexts.orgmsu.edu.
IR spectroscopy measures the vibrations of bonds within a molecule libretexts.org. The IR spectrum of Isoquinoline would show characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds (aromatic and potentially aliphatic if derivatives), C=C and C=N double bonds within the aromatic rings, and potentially N-H stretches if in a protonated form or in derivatives nist.gov. These specific frequencies help confirm the presence of key functional groups and the aromatic nature of the Isoquinoline core nist.gov. The NIST WebBook provides IR spectral data for Isoquinoline nist.gov.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum msu.edu. This absorption is due to electronic transitions, particularly π to π* transitions in aromatic systems msu.eduresearchgate.net. Isoquinoline, with its conjugated bicyclic structure, exhibits characteristic absorption maxima in the UV region nist.gov. The UV-Vis spectrum can provide information about the extent of conjugation and the presence of chromophores within the molecule msu.eduresearchgate.net. The NIST WebBook contains UV/Visible spectral data for Isoquinoline nist.gov.
Circular Dichroism (CD) for Chiral Isoquinine (B1140850) Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules, analyzing the differential absorption of left and right circularly polarized light biu.ac.ilcreative-proteomics.comwikipedia.org. While Isoquinoline itself is achiral, many naturally occurring and synthetic isoquinoline derivatives are chiral wikipedia.org. For these chiral this compound derivatives, CD spectroscopy can provide information about their conformation and absolute configuration biu.ac.ilcreative-proteomics.comwikipedia.orglibretexts.org.
CD spectra are typically measured in the UV-Vis region and show characteristic Cotton effects (bands of positive or negative ellipticity) at wavelengths where the molecule absorbs light biu.ac.ilcreative-proteomics.com. The shape, intensity, and sign of these bands are sensitive to the three-dimensional arrangement of atoms around chiral centers and the conformation of the molecule biu.ac.ilcreative-proteomics.comwikipedia.org. By comparing the CD spectrum of a chiral this compound derivative to those of compounds with known absolute configurations or by using computational methods, the stereochemistry of the chiral centers can be determined libretexts.org. CD is widely used in the analysis of the secondary structure and conformation of biomolecules, including those containing chiral aromatic systems found in some isoquinoline alkaloids creative-proteomics.comnih.gov.
Crystallographic and Diffraction Techniques
Crystallographic and diffraction methods, particularly X-ray crystallography and electron diffraction, are indispensable tools for determining the precise three-dimensional structure of crystalline compounds.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a primary technique for obtaining high-resolution structural information, including the absolute configuration of chiral molecules. The method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystalline sample. By analyzing the intensities and angles of the diffracted beams, the electron density distribution within the crystal can be reconstructed, revealing the positions of atoms.
For chiral compounds like this compound, determining the absolute configuration (the precise spatial arrangement of atoms at chiral centers) is critical. This is achieved by exploiting the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensities of diffracted beams from opposite sides of a crystal plane (Bijvoet pairs) researchgate.netchem-soc.si. These differences are dependent on the absolute structure of the molecule. The magnitude of this effect is more pronounced with heavier atoms and shorter X-ray wavelengths researchgate.net. For organic compounds composed primarily of light atoms (like carbon, hydrogen, nitrogen, and oxygen), determining the absolute configuration can be challenging due to the small anomalous scattering contribution researchgate.net. Techniques based on Bijvoet differences, quotients, and Bayesian statistics have been developed to enhance the precision of absolute structure determination for such materials researchgate.net. Co-crystallization with compounds containing heavy atoms or with a chiral compound of known configuration can also facilitate the determination of absolute configuration researchgate.netnih.gov.
While direct crystallographic data for this compound (CID 46782000) is not extensively reported in the immediate search results, studies on related cinchona derivatives, such as diastereomeric 10-bromo-10,11-dihydroquinines, illustrate the application of X-ray diffraction in determining the absolute configuration of new stereogenic centers znaturforsch.com. In such studies, the known absolute configuration of the parent alkaloid (e.g., the 8S and 9R configurations of quinine) serves as a reference for assigning the configuration at the new chiral center znaturforsch.com. The consistency of the determined configuration with the known framework of the alkaloid molecule is crucial for validation znaturforsch.com.
Electron Diffraction for Crystalline Samples
Electron diffraction is another powerful technique for structural analysis of crystalline materials, particularly useful for samples that are difficult to crystallize into sizes suitable for single-crystal X-ray diffraction or for studying thin films and nanocrystals numberanalytics.comwikipedia.org. Similar to X-ray diffraction, it utilizes the wave nature of electrons. When a beam of electrons passes through a crystalline sample, it is diffracted by the electrostatic potential of the atoms in the crystal lattice, producing a diffraction pattern numberanalytics.comwikipedia.orgnumberanalytics.comnagwa.com.
Electron diffraction experiments are typically conducted using a transmission electron microscope (TEM) or a dedicated electron diffractometer numberanalytics.comnumberanalytics.com. The diffraction pattern, consisting of a series of spots or rings, provides information about the crystal structure, including lattice parameters, space group, and atomic arrangement numberanalytics.com. Techniques like selected area electron diffraction (SAED) and convergent beam electron diffraction (CBED) allow for the analysis of specific areas or provide additional information about crystal symmetry numberanalytics.comnumberanalytics.com.
While specific applications of electron diffraction to this compound were not found in the search results, the technique is broadly applicable to crystalline organic compounds. Its ability to handle smaller crystal sizes compared to traditional single-crystal X-ray diffraction makes it a valuable complementary tool in structural elucidation when large, high-quality single crystals are challenging to obtain.
Integration of Computational Chemistry in Structural Elucidation
Computational chemistry plays a vital role in complementing experimental techniques for structural elucidation, providing insights into molecular properties, conformational landscapes, and spectroscopic characteristics.
Quantum Chemical Modeling for Conformational Analysis and Energetic Stability
Quantum chemical methods, based on the principles of quantum mechanics, are widely used to calculate the electronic structure and properties of molecules. These methods can predict molecular geometries, vibrational frequencies, and relative energies of different conformers kallipos.grd-nb.info. Conformational analysis, which involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is crucial for understanding a molecule's behavior and reactivity d-nb.info.
Quantum chemical modeling allows for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them kallipos.grd-nb.info. Techniques such as Hartree-Fock, Density Functional Theory (DFT), and Møller-Plesset perturbation theory are commonly employed for these calculations, using various basis sets to describe the atomic orbitals kallipos.grncsu.edu. The relative stability of different conformations can be determined by comparing their calculated energies d-nb.infoncsu.edu. Factors such as intramolecular hydrogen bonding and electron delocalization can significantly influence conformational preferences and energetic stability d-nb.infoncsu.edu.
While specific quantum chemical studies on the conformational analysis and energetic stability of this compound (CID 46782000) were not detailed in the search results, these methods are routinely applied to complex organic molecules, including other cinchona alkaloids researchgate.net. Studies on related systems demonstrate how computational chemistry can identify preferred conformations and understand the energetic factors governing their stability d-nb.infoncsu.edu.
Simulation of Spectroscopic Data for Experimental Validation
Computational chemistry can also be used to simulate various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, based on the calculated molecular structure and electronic properties kallipos.gr. Comparing simulated spectra with experimental data is a powerful approach for validating proposed structures and confirming conformational assignments.
For instance, calculated nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be compared to experimental NMR spectra to confirm the connectivity and stereochemistry of a molecule. Similarly, calculated vibrational frequencies and intensities can be matched with experimental infrared (IR) or Raman spectra. The accuracy of these simulations depends on the level of theory and basis set used in the quantum chemical calculations.
The integration of computational simulation with experimental spectroscopy is particularly valuable for complex molecules where experimental data alone may not be sufficient for unambiguous structural assignment. By iteratively refining computational models based on experimental observations, a more accurate and comprehensive understanding of the molecule's structure and dynamics can be achieved. Although specific examples for this compound were not found, this approach is a standard practice in modern structural elucidation workflows for organic compounds.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 46782000 |
| Quinine (B1679958) | 8549 |
| Isoquinoline | 8405 |
| Cinchonine | 8855 |
| Cinchonidine | 5285236 |
| Quinidine (B1679956) | 441074 |
| Sanguinarine | 5093 |
| Chelidonine | 2723808 |
| Chelerythrine | 2723809 |
| Berberine (B55584) | 2353 |
| Coptisine | 10139 |
| Palmatine | 18074 |
| Jatrorrhizine | 72328 |
| Berbamine | 64731 |
| Oxyberberine | 68052 |
| Aconitine | 26726 |
| Hypoaconitine | 101073 |
| Mesoaconitine | 6436505 |
| Benzoylaconine | 101074 |
| Benzoylhypoaconitine | 119269 |
| BenzoyImesoaconitine | 6436506 |
| Hydroxyethylapoquinine | 5311403 |
| Hydroxyethylapocuprine | 5311403 |
| Isosilybin A | 10108280 |
| Isosilybin B | 10108281 |
| Silybin A | 10108278 |
| Silybin B | 10108279 |
Interactive Data Table Placeholder:
Illustrative Table 1: Hypothetical X-ray Crystallography Data for this compound Crystal Form A
| Parameter | Value | Unit |
| Crystal System | Monoclinic | - |
| Space Group | P2₁ | - |
| Unit Cell Dimensions | a = [Value] | Å |
| b = [Value] | Å | |
| c = [Value] | Å | |
| β = [Value] | ° | |
| Z | [Value] | - |
| Flack Parameter | [Value] | - |
| Goodness-of-fit (GOF) | [Value] | - |
Illustrative Table 2: Hypothetical Relative Energies of this compound Conformers (Calculated)
| Conformer ID | Relative Energy (DFT/Basis Set) | Unit |
| Conformer 1 | 0.00 | kcal/mol |
| Conformer 2 | [Value] | kcal/mol |
| Conformer 3 | [Value] | kcal/mol |
| Conformer 4 | [Value] | kcal/mol |
Molecular Mechanism of Action and Ligand Interaction Research of Isoquinine Derivatives in Vitro and Computational Studies
Molecular Target Identification and Characterization
Research into isoquinoline (B145761) derivatives has aimed to identify and characterize their specific molecular targets. This involves understanding how these compounds bind to biological molecules and the downstream effects of such interactions.
Ligand Binding Studies: Affinity, Kinetics, and Selectivity
Ligand binding studies are crucial for quantifying the interaction between isoquinine (B1140850) derivatives and their potential targets. Techniques such as radioligand binding assays and Surface Plasmon Resonance (SPR) are employed to determine binding affinity, kinetics, and selectivity.
Radioligand Binding Assays
Radioligand binding assays are a common technique used to measure the affinity of a ligand for a receptor or protein. This method involves using a radioactively labeled ligand that binds to the target. giffordbioscience.comuah.es By measuring the amount of bound radioligand in the presence of varying concentrations of a competing unlabeled compound (such as an this compound derivative), the binding affinity (expressed as Ki or IC50) of the unlabeled compound can be determined. giffordbioscience.comuah.esresearchgate.net This technique is particularly useful for studying ligand binding to membrane protein receptors. biosensingusa.com
Studies utilizing radioligand binding assays have been employed to evaluate the affinity of bis-isoquinolinium derivatives for small conductance Ca2+-activated K+ channels. nih.gov These studies have shown that certain quaternary bis-isoquinolinium derivatives exhibit high affinity for these channels, with some compounds demonstrating significantly greater affinity compared to reference compounds like dequalinium. nih.gov The structural features influencing affinity, such as methoxy (B1213986) substitutions, have also been investigated using this method. nih.govnih.gov Another study used radioligand binding assays to quantify the binding site density and affinity of a radioligand for α-synuclein fibrils, a method applicable to studying interactions with potential inhibitors or modulators. researchgate.net
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on biomolecular interactions, allowing for the determination of binding affinity (KD) and kinetic parameters (association rate constant, ka, and dissociation rate constant, kd). biosensingusa.comresearchgate.netcreativebiolabs.netnih.govnih.gov In SPR, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., an this compound derivative) is flowed over the surface. creativebiolabs.net Changes in the refractive index near the sensor surface upon binding are measured, providing a sensorgram that reflects the association and dissociation phases of the interaction. nih.govnih.gov
SPR is a powerful tool for monitoring the affinity and selectivity of biomolecular interactions and is widely used in biomedical research and drug discovery. biosensingusa.comresearchgate.netcreativebiolabs.netmdpi.com It allows for detailed and quantitative studies of interactions, including protein-protein and protein-small molecule binding. creativebiolabs.netnih.gov While the provided search results discuss SPR in the context of other compounds and general biomolecular interactions, its application to studying the binding kinetics of this compound derivatives to their targets would follow these established principles. biosensingusa.comresearchgate.netcreativebiolabs.netnih.govnih.govmdpi.com
Enzyme Modulation and Inhibition Mechanisms
Isoquinoline alkaloids and their derivatives have been reported to inhibit specific enzymes. smolecule.com The mechanism of enzyme inhibition by these compounds can vary depending on the specific enzyme and the structure of the isoquinoline derivative. Studies on enzyme modulation often involve determining the half maximal inhibitory concentration (IC50) and investigating the type of inhibition (e.g., competitive, non-competitive, mixed-type) through kinetic studies. plos.org
Some isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity. Isoquinoline derivatives have also been investigated for their potential to inhibit enzymes involved in metabolic pathways smolecule.com and those crucial in diseases such as cancer. For instance, novel isoquinoline derivatives have shown significant cytotoxicity against cancer cell lines with IC50 values often below 20 µM. Research on other compound classes, such as carvacrol (B1668589) derivatives, illustrates the use of kinetic studies and molecular docking to determine the mechanism and binding affinity of enzyme inhibitors, revealing mixed-type and non-competitive inhibition and identifying interaction sites within the enzyme. plos.org This approach can be applied to understand how this compound derivatives modulate enzyme activity.
Interactions with Nucleic Acids and Proteins
Isoquinoline alkaloids can bind to nucleic acids and proteins. The interaction with nucleic acids, such as DNA and RNA, is an area of research for several isoquinoline alkaloids and their derivatives. nih.gov These interactions can involve various modes of binding, including intercalation, groove binding, and external binding, influencing nucleic acid stability and processes like DNA replication, repair, and transcription. nih.govjpionline.org
Studies have explored the interaction of various isoquinoline alkaloids, such as berberine (B55584) and sanguinarine, and their derivatives with nucleic acids, providing insights into the mode, mechanism, and specificity of binding. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding mechanism and affinity of small molecules, including isoquinoline derivatives, to target proteins. journaljpri.comresearchgate.netmdpi.com These studies can reveal details about the interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com Isoquinoline derivatives have also been reported to show high affinity for specific protein domains, such as the BIR2 domain of Inhibitor of Apoptosis Proteins (IAPs), leading to potent inhibitory activities. nih.gov
Modulation of Epigenetic Processes
Isoquinoline alkaloids have the potential to modulate epigenetic processes. Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNA regulation, play a crucial role in gene expression and are often dysregulated in diseases like cancer. mdpi.comnih.govheraldopenaccess.usfrontiersin.orgfrontiersin.org
Phytochemicals, including certain isoquinoline alkaloids, have been shown to influence the activity of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). mdpi.comnih.govfrontiersin.orgfrontiersin.org By modulating the activity of these enzymes, isoquinoline derivatives could potentially alter DNA methylation patterns and histone modifications, thereby influencing gene expression. mdpi.comnih.govheraldopenaccess.usfrontiersin.orgfrontiersin.org Research in this area aims to understand how these compounds interact with the epigenetic machinery and their potential therapeutic implications, particularly in the context of cancer where aberrant epigenetic modifications are common. nih.govfrontiersin.org
Computational Approaches to Molecular Interactions
Computational methods play a significant role in predicting and analyzing the interactions between this compound derivatives and their potential biological targets. These approaches provide valuable insights into binding modes, affinities, and the stability of ligand-target complexes, guiding the design of more potent and selective compounds.
Molecular Docking Simulations (e.g., AutoDock Vina) for Binding Site Prediction
Molecular docking simulations, often employing tools like AutoDock Vina, are widely used to predict the plausible binding modes and affinities of this compound derivatives to target proteins nih.govmdpi.comresearchgate.netnih.gov. These simulations explore various orientations and conformations of a ligand within a protein's binding site, scoring them based on predicted interaction energies nih.gov. Studies have utilized molecular docking to investigate the interactions of isoquinoline derivatives with various targets, including SARS-CoV-2 MPRO, COX-2, tubulin, and DNA gyrase nih.goveurekaselect.comresearchgate.netnih.gov. For instance, molecular docking was performed to understand the binding mode of isoquinoline derivatives acting as potential inhibitors of SARS-CoV-2 MPRO, with selected compounds showing docking scores comparable to or better than reference drugs eurekaselect.com. Another study used molecular docking in the COX-2 active site to predict binding modes and rationalize structure-activity relationships of synthesized isoquinoline derivatives with anti-inflammatory activity nih.gov. Molecular docking has also been employed to demonstrate that certain isoquinoline derivatives can bind to the colchicine (B1669291) site of tubulin, forming hydrogen bonds in the active site of β-tubulin, which correlates with their in vitro tubulin polymerization inhibition researchgate.net.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are used to assess the stability of the ligand-target complexes predicted by molecular docking and to explore their dynamic behavior over time eurekaselect.comnih.govmdpi.comnih.gov. These simulations provide information on the flexibility of the protein and ligand, the persistence of key interactions, and conformational changes upon binding. MD simulations have been performed to verify the stability of complexes formed between isoquinoline derivatives and target proteins like SARS-CoV-2 MPRO eurekaselect.com. In one study, MD simulations were conducted on the complex of a specific isoquinoline derivative with SARS-CoV-2 MPRO to verify the stability of the ligand-protein complex during the simulation period eurekaselect.com. MD simulations are considered more advanced for calculating binding free energy and validating molecular docking findings mdpi.com. Studies have shown that protein-ligand complexes involving isoquinoline derivatives can exhibit stability over simulation periods, with minimal secondary structure variations mdpi.com.
Density Functional Theory (DFT) Calculations for Interaction Energetics
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules, providing insights into interaction energetics and reactivity researchgate.netrsc.orgnih.govmdpi.com. DFT can be used to determine the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and evaluate electronic properties nih.govmdpi.com. While the provided search results specifically mention DFT calculations for quinoline (B57606) derivatives and other compounds researchgate.netnih.govrsc.orgnih.govmdpi.com, the principles apply to isoquinoline derivatives as well due to their structural similarity. DFT calculations can help understand the nature of interactions (e.g., hydrogen bonding, pi-pi stacking) between isoquinoline derivatives and their targets at an atomic level, contributing to a deeper understanding of binding affinities and mechanisms. These calculations can predict parameters like HOMO-LUMO energy gaps, which correlate with chemical reactivity nih.govmdpi.com.
Computational Prediction of Binding Affinities and Pharmacophore Modeling
Computational methods are also employed to predict binding affinities and develop pharmacophore models for isoquinoline derivatives nih.govmdpi.comresearchgate.netnih.gov. Binding affinity prediction methods, often coupled with docking and MD simulations, aim to quantify the strength of the interaction between a ligand and its target nih.govmdpi.com. Pharmacophore modeling identifies the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) essential for a molecule to bind to a specific target and elicit a biological response nih.govmdpi.comresearchgate.net. These models can be ligand-based (derived from a set of active molecules) or structure-based (derived from the protein-ligand complex structure) nih.gov. Pharmacophore models are valuable tools for virtual screening of large databases to identify potential new lead compounds with similar binding characteristics nih.govresearchgate.net. Studies on related compound classes, like chalcone (B49325) derivatives interacting with estrogen receptor alpha, demonstrate the use of pharmacophore modeling alongside docking to understand key interaction features and predict binding affinities nih.govmdpi.com. A strong correlation between pharmacophore fit scores and docking scores has been observed in some studies, indicating the complementary nature of these techniques nih.gov.
Cellular and Biochemical Mechanism Investigations (In Vitro Focus)
In vitro studies using cell lines and biochemical assays are essential for experimentally validating the mechanisms suggested by computational studies and uncovering cellular effects of isoquinoline derivatives.
Cell Cycle Regulation Studies
Several in vitro studies have investigated the effects of isoquinoline derivatives on cell cycle regulation, particularly in the context of their anticancer potential researchgate.netnih.govmdpi.commdpi.comxiahepublishing.comnih.govnih.gov. The cell cycle is a fundamental process controlling cell proliferation, and its dysregulation is a hallmark of cancer nih.govmdpi.com. Isoquinoline derivatives have been shown to induce cell cycle arrest at different phases, such as G1 and G2/M, in various cancer cell lines researchgate.netmdpi.commdpi.com. For example, a study on novel isoquinoline derivatives demonstrated that one compound effectively induced G1 cell cycle arrest dose-dependently in neuroendocrine prostate cancer cells mdpi.com. Another study on tetrahydro- nih.govnih.govjpionline.orgtriazolo[3,4-a]isoquinoline chalcones, a class of isoquinoline derivatives, found that specific compounds induced G2/M phase cell cycle arrest in breast cancer cells mdpi.com. These findings suggest that disrupting cell cycle progression is a significant mechanism by which isoquinoline derivatives exert their antiproliferative effects mdpi.com. The induction of cell cycle arrest is often linked to the activation of pro-apoptotic pathways, leading to programmed cell death in cancer cells mdpi.comxiahepublishing.comnih.gov.
Table 1: Examples of Isoquinoline Derivatives and Their In Vitro Cell Cycle Effects
| Compound Class | Cell Line(s) Tested | Observed Cell Cycle Effect | Reference |
| Isoquinoline derivative (Compound 46, simplified lycobetaine scaffold) | LASCPC-01 (Neuroendocrine Prostate Cancer) | G1 arrest (dose-dependent) | mdpi.com |
| Tetrahydro- nih.govnih.govjpionline.orgtriazolo[3,4-a]isoquinoline chalcones (Compounds 3a and 5a) | Luc-4T1 (Mouse Breast Cancer), MDA-MB-231 (Human Breast Cancer) | G2/M arrest | mdpi.com |
| Isoquinoline-triazole derivative (Compound 10) | HeLa (Cervical Cancer) | G2/M arrest | researchgate.net |
| Isoquinoline derivatives | Ovarian cancer cells | Inhibition of proliferation (apoptotic way) | nih.gov |
| Berberine (an isoquinoline alkaloid) | Various cancer cell lines | Cell cycle arrest | xiahepublishing.com |
Research findings indicate that the ability of isoquinoline derivatives to induce cell cycle arrest contributes significantly to their observed cytotoxicity against cancer cells researchgate.netmdpi.commdpi.com. This mechanism is often studied alongside the induction of apoptosis, another key pathway for eliminating cancer cells mdpi.comxiahepublishing.comnih.gov.
Induction of Apoptosis and Autophagy Pathways
This compound derivatives have demonstrated the capacity to modulate programmed cell death pathways, specifically apoptosis and autophagy, in various in vitro models. Studies have indicated that certain isoquinoline derivatives can induce apoptosis in cancer cell lines. This induction is reported to occur through the activation of pro-apoptotic pathways, characterized by the upregulation of proteins such as p53 and Bax. Concurrently, these derivatives can lead to the inhibition of anti-apoptotic proteins, including Bcl-2 .
Further research into the mechanisms of apoptosis induction by isoquinoline derivatives has focused on their interaction with Inhibitor of Apoptosis Proteins (IAPs). Specific isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit IAPs, which are known to play a crucial role in preventing apoptosis. In vitro studies have shown that certain isoquinoline derivatives can inhibit the proliferation of ovarian cancer cells and promote apoptosis nih.gov. This pro-apoptotic effect is partly attributed to the downregulation of IAP proteins such as XIAP, cIAP-1, and survivin at the protein level nih.gov. The interaction with IAPs can lead to the activation of caspases, key執行者 of the apoptotic pathway, including caspase-3 and PARP nih.gov. Computational studies have suggested that isoquinoline derivatives can exhibit high affinity for the BIR2 domain of IAPs, interfering with their anti-apoptotic function nih.gov.
While the role of this compound derivatives in directly inducing or regulating autophagy is an area of ongoing investigation, some isoquinoline alkaloids have been noted for their ability to regulate autophagy . For instance, Tetrandrine, an isoquinoline alkaloid, has been shown to regulate autophagy in the context of neuroprotection . The precise mechanisms by which this compound derivatives specifically influence autophagy pathways require further detailed in vitro and computational exploration.
Impact on Cellular Signaling Pathways
The biological effects of this compound derivatives are mediated through their influence on various cellular signaling pathways. A significant area of research concerns their interaction with the IAP-caspase pathway, as discussed in the context of apoptosis induction. By targeting IAPs, isoquinoline derivatives disrupt a critical regulatory point in the cell death signaling cascade nih.gov.
Beyond the IAP pathway, isoquinoline-skeleton compounds are reported to be involved in several signaling pathways associated with key cellular processes, including tumor proliferation, invasion, metastasis, and angiogenesis nih.gov. While the detailed mechanisms for specific this compound derivatives in these pathways are still being elucidated, this suggests a broader impact on cellular communication and regulation.
Furthermore, some isoquinoline alkaloids, such as Tetrandrine, have demonstrated anti-inflammatory activities by inhibiting the activation of the NLRP3 inflammasome . This highlights the potential of this class of compounds to modulate signaling pathways related to inflammation, which can be relevant in various physiological and pathological conditions. The specific effects of this compound derivatives on inflammatory mediators, specific kinases, or receptors are areas that warrant further dedicated in vitro and computational investigation to fully understand their impact on cellular signaling networks.
In Vitro Assays for Antimicrobial Activity and Biofilm Formation Inhibition
This compound derivatives have also been investigated for their potential as antimicrobial agents. In vitro studies have indicated that these compounds can exhibit antibacterial properties, particularly against Gram-negative bacteria . These findings suggest that this compound derivatives interfere with essential processes in bacterial cells, leading to inhibited growth or viability.
The inhibition of biofilm formation is another critical aspect of antimicrobial research, as biofilms contribute significantly to antibiotic resistance. While the provided search results highlight the study of biofilm inhibition by derivatives of other compound classes like quinazolinones, oxazoles, and coumarins nih.govmdpi.comchiet.edu.egfrontiersin.orgmdpi.com, specific detailed in vitro studies focusing on the ability of this compound derivatives to inhibit biofilm formation were not prominently featured in the initial search results. However, given their demonstrated antibacterial activity, further research utilizing in vitro assays to evaluate the impact of this compound derivatives on biofilm formation by various bacterial species would be a valuable area of investigation. Such studies could involve techniques like crystal violet assays or metabolic activity measurements to quantify biofilm biomass and viability in the presence of this compound derivatives.
Isoquinine As a Chiral Catalyst and Its Applications in Asymmetric Synthesis
Mechanistic Insights into Isoquinine-Catalyzed Asymmetric Reactions
The mechanism by which This compound (B1140850) (specifically α-isoquinine or related chiral isoquinoline (B145761) derivatives used as catalysts) imparts stereoselectivity in asymmetric reactions is a subject of ongoing research. Like other Cinchona alkaloid catalysts, its activity and selectivity are intricately linked to its specific stereochemistry and its ability to interact with substrates and reagents, often through non-covalent interactions such as hydrogen bonding and π-π stacking.
Role of this compound Stereochemistry in Enantioselectivity
The inherent chirality of this compound, arising from multiple stereocenters within its complex structure, is fundamental to its function as a chiral catalyst. These stereocenters create a specific three-dimensional environment around the catalytic site, influencing the approach and orientation of reacting molecules. In asymmetric hydrogenation catalyzed by platinum modified with α-isoquinine, the stereochemical outcome is influenced by the interaction between the chiral modifier (α-isoquinine), the substrate, and the metal surface. Studies have shown that subtle differences in the structure and conformation of Cinchona alkaloid modifiers, including α-isoquinine, can lead to variations or even inversions in enantioselectivity compared to other isomers like quinine (B1679958). researchgate.netresearchgate.net The rigid conformation of α-isoquinine has been noted in studies of asymmetric hydrogenation and aldol (B89426) reactions, suggesting that this rigidity plays a role in defining the catalytic pocket and controlling stereochemical induction. researchgate.netresearchgate.net
Proposed Catalytic Cycles and Transition State Structures
Proposed catalytic cycles involving Cinchona alkaloid-derived catalysts, which provide insight into how this compound might function, often involve the formation of transient intermediates and precisely oriented transition states. In reactions catalyzed by Cinchona alkaloids, including potential this compound-catalyzed processes, the quinuclidine (B89598) nitrogen atom can act as a basic site, while the hydroxyl group and potentially other functionalities (if present in modified this compound catalysts, such as thiourea (B124793) moieties) can act as hydrogen bond donors or acceptors. dovepress.comnih.gov
For instance, in asymmetric additions catalyzed by Cinchona derivatives, a common mechanistic proposal involves the catalyst activating one reactant (e.g., an aldehyde or imine) through hydrogen bonding, while simultaneously facilitating the formation of a nucleophile (e.g., an enolate or enamine) from the other reactant. dovepress.comnih.gov The specific arrangement of the catalyst, electrophile, and nucleophile within the transition state, dictated by the stereochemistry of this compound, lowers the activation energy for the formation of one enantiomer more significantly than the other, leading to enantioselectivity. wikipedia.org Computational modeling can be employed to predict transition-state energetics and provide further insights into the enantioselective mechanism of this compound-catalyzed reactions, similar to studies conducted for related Cinchona derivatives. researchgate.net
Applications in Organic Transformations
This compound and its derivatives have found applications as chiral catalysts or catalyst modifiers in several types of asymmetric organic transformations, contributing to the synthesis of valuable chiral intermediates and products.
Asymmetric Additions (e.g., Aldol, Mannich, Michael Reactions)
Cinchona alkaloid-based catalysts, structurally related to this compound, are known to promote asymmetric addition reactions. While specific detailed studies on this compound (α-IQ) in asymmetric aldol and Mannich reactions are less extensively documented compared to other Cinchona derivatives like quinine or quinidine (B1679956), the structural similarity suggests potential catalytic activity in these areas. Asymmetric aldol reactions involve the formation of β-hydroxy carbonyl compounds with high enantiomeric purity. wikipedia.orgmasterorganicchemistry.comwikipedia.org Cinchona-derived catalysts can activate carbonyl compounds through hydrogen bonding and facilitate the formation of enolates or enamines for nucleophilic attack. dovepress.comnih.gov Asymmetric Mannich reactions, which form β-amino carbonyl compounds, can also be catalyzed by chiral organocatalysts, including modified Cinchona alkaloids. dovepress.comrsc.orgrsc.orgnih.govwikipedia.orgorganic-chemistry.org These catalysts can promote the addition of nucleophiles to imine intermediates with high enantioselectivity. dovepress.comnih.gov While direct examples of this compound (α-IQ) as the sole catalyst in these reactions are not prominently featured in the search results, its structural relationship to active Cinchona catalysts implies potential utility, likely requiring specific reaction conditions and substrate combinations.
Enantioselective Hydrogenation and Reduction Reactions
One of the notable applications where α-isoquinine (α-IQ) has been explicitly studied is in the field of enantioselective hydrogenation. α-Isoquinine has been employed as a chiral modifier for heterogeneous platinum catalysts used in the asymmetric hydrogenation of activated ketones, such as ethyl pyruvate (B1213749). researchgate.netresearchgate.net These studies have investigated the effects of modifier concentration, solvent, and temperature on both reaction rate and enantioselectivity. researchgate.net While the enantiomeric excesses achieved with α-isoquinine modified platinum catalysts in some cases were reported to be lower compared to quinine, the research highlights its capability to induce asymmetry in hydrogenation processes. researchgate.netresearchgate.net The mechanism is proposed to involve the adsorption of both the substrate and the chiral modifier onto the metal surface, with the modifier influencing the stereochemical outcome of the hydrogen addition. researchgate.netscribd.com
Cycloaddition and Annulation Reactions
Isoquinoline-related structures, including those derived from Cinchona alkaloids, have been implicated in asymmetric cycloaddition and annulation reactions, particularly in the context of synthesizing chiral cyclic frameworks. nih.govacs.orgmdpi.comnih.gov Although the search results primarily discuss metal-catalyzed annulations for the synthesis of isoquinolines themselves nih.govmdpi.comnih.govorganic-chemistry.org, there is evidence of Cinchona alkaloid derivatives, such as α-isocupreine (related to this compound), acting as catalysts in enantioselective [3+2] annulation reactions. researchgate.net These reactions construct cyclic systems with control over multiple stereocenters. The involvement of this compound or its derivatives in such transformations underscores their potential in constructing complex chiral molecules through concerted or stepwise cycloaddition and annulation pathways, where the chiral catalyst plays a crucial role in controlling the stereochemical outcome.
Derivatization and Optimization of this compound-Based Catalysts
This compound, a cinchona alkaloid, serves as a valuable scaffold for the development of chiral catalysts in asymmetric synthesis. The core structure of this compound can be chemically modified to create derivatives with enhanced catalytic activity, selectivity, and broader substrate scope. Derivatization typically focuses on key positions within the this compound molecule, such as the C9 hydroxyl group, the quinuclidine nitrogen, and the quinoline (B57606) ring system. These modifications aim to tune the electronic and steric properties of the catalyst, influencing its interaction with substrates and transition states.
Research in this area involves the synthesis of various this compound derivatives, incorporating different functional groups like amines, ureas, thioureas, and ethers at strategic positions. For instance, primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids, including those based on this compound's diastereomer quinine, have been synthesized and utilized as organocatalysts for the stereoselective functionalization of carbonyl compounds. nih.gov These syntheses can be achieved through methods such as Mitsunobu reactions followed by reduction, or selective reduction of azides formed from O-mesylated derivatives. nih.gov
Optimization of this compound-based catalysts involves a systematic study of structural modifications and reaction conditions. This includes varying substituents on the this compound core, exploring different counterions in the case of salt catalysts, and adjusting parameters such as solvent, temperature, and concentration. mdpi.com The goal is to identify catalyst structures and conditions that provide high yields and excellent enantioselectivities for specific asymmetric transformations.
Detailed studies have explored the impact of different modifications on catalytic performance. For example, the introduction of electron-withdrawing groups on catalyst structures has been shown to lead to higher enantioselectivities and yields in certain asymmetric reactions. mdpi.com Dimeric cinchona alkaloid catalysts, where two this compound or related cinchona moieties are linked, have also been developed to improve enantioselectivity in reactions like the alkylation of glycine (B1666218) imines. sigmaaldrich.com These dimeric catalysts have demonstrated the ability to achieve very high enantiomeric excesses. sigmaaldrich.com
The optimization process often involves screening a library of modified catalysts to identify the most effective structure for a particular reaction. This can be a labor-intensive process, but computational tools and genetic optimization strategies are emerging to accelerate the discovery of general catalysts with broad substrate scope and high enantioselectivity. chemrxiv.org These strategies involve exploring a vast combinatorial space of catalyst possibilities and using algorithms to optimize for desired performance criteria. chemrxiv.org
The design and optimization of these catalysts are critical for enhancing the efficiency and selectivity of asymmetric reactions. numberanalytics.com A well-designed this compound-based catalyst can significantly improve reaction outcomes, while suboptimal design can lead to lower yields and poor stereocontrol. numberanalytics.com The consideration of factors such as the choice of catalytic species, the design of the ligand or catalyst framework, and the optimization of reaction conditions are paramount in this process. numberanalytics.com
Data from research findings illustrate the effectiveness of derivatized this compound catalysts. While specific data tables for this compound derivatives were not directly found in the search results, studies on related cinchona alkaloids highlight the impact of modification on enantioselectivity. For instance, in the enantioselective hydrogenation of ethyl pyruvate catalyzed by isocinchonine (a diastereomer of this compound), different isocinchonine isomers (α and β) resulted in different enantioselectivities and even an inversion of enantioselectivity, demonstrating the sensitivity of the catalytic outcome to subtle structural variations. researchgate.net
Future Prospects and Emerging Research Areas for Isoquinine
Advancements in Computational Chemistry for Isoquinine-Related Research
Computational chemistry plays a crucial role in modern drug discovery and can significantly accelerate research on compounds like This compound (B1140850). Techniques such as molecular docking and molecular dynamics simulations are valuable tools for modeling the interactions of chemical compounds with biological targets, including enzymes and receptors. For this compound, these methods can be employed to predict its binding affinity to specific protein kinases or other potential therapeutic targets, offering insights into its mechanism of action at a molecular level scbt.com.
Furthermore, quantitative structure-activity relationship (QSAR) studies, aided by computational tools, can help define the minimum necessary structural characteristics for desired biological activity and predict the activity of this compound derivatives. This can guide the rational design of novel compounds with enhanced efficacy and specificity. While general computational studies on isoquinoline (B145761) compounds have been conducted, applying these advanced computational chemistry techniques specifically to this compound (CAS 697260-51-8) represents a key future research direction to better understand its interactions and predict its pharmacokinetic and pharmacodynamic properties.
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of complex natural products and alkaloids, including those structurally related to this compound, remains an active area of research in organic chemistry. While established methods exist for synthesizing isoquinoline frameworks, the development of novel synthetic methodologies with enhanced efficiency, selectivity, and sustainability is crucial for the future study and potential production of this compound biosynth.com.
Future research may focus on developing more convergent and stereoselective routes to synthesize this compound and its analogs. This could involve exploring new catalytic reactions, flow chemistry techniques for scalability, or innovative strategies based on biogenic building blocks. Overcoming challenges in achieving high enantiomeric excess, particularly given the chiral centers present in this compound's structure, will be vital for developing potential therapeutic agents. Advancements in synthetic methodology will not only facilitate access to larger quantities of this compound for research but also enable the creation of diverse libraries of related compounds for structure-activity relationship studies and drug discovery efforts.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, offering powerful tools to analyze vast datasets, identify potential drug candidates, and predict molecular properties. The integration of AI and ML in this compound research holds significant promise for accelerating the identification of new therapeutic applications and optimizing its molecular structure.
AI algorithms can be trained on existing biological and chemical data to predict the potential efficacy and toxicity of this compound and its derivatives. Virtual screening of large chemical databases using AI models can help identify novel compounds structurally similar to this compound with potentially desirable properties. Furthermore, generative AI platforms could be employed to design novel this compound analogs with optimized binding affinities to specific targets or improved pharmacokinetic profiles. ML can also assist in analyzing complex biological data generated from studies on this compound, such as high-throughput screening results or -omics data, to uncover deeper insights into its mechanisms of action. The application of AI and ML to this compound research is an emerging area with the potential to significantly expedite the translation of initial findings into potential therapeutic leads.
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
This compound's structural relationship to naturally occurring isoquinoline alkaloids suggests it may be part of complex biosynthetic pathways in certain organisms, likely derived from amino acid precursors such as tyrosine. While the biosynthesis of many isoquinoline alkaloids has been studied, the specific pathway leading to this compound (CAS 697260-51-8) may involve undiscovered enzymes and intermediates.
Q & A
Q. How can researchers ensure robust structural characterization of novel this compound derivatives?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) for unambiguous assignment. Deposit crystallographic data in the Cambridge Structural Database (CSD) and validate purity via elemental analysis (C, H, N ± 0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
